molecular formula C12H15F2NO B2451489 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine CAS No. 2322043-49-0

1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine

Cat. No.: B2451489
CAS No.: 2322043-49-0
M. Wt: 227.255
InChI Key: PVFCZTSDOIJJJR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine is a synthetic organic compound characterized by the presence of a difluoroethyl group and a phenylmethoxy group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The phenylmethoxy group may contribute to the compound’s overall stability and specificity .

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methoxyazetidine
  • 1-(2,2-Difluoroethyl)-3-phenylazetidine
  • 1-(2,2-Difluoroethyl)-3-ethoxyazetidine

Comparison: 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine is unique due to the presence of both the difluoroethyl and phenylmethoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-phenylmethoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)8-15-6-11(7-15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCZTSDOIJJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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